3-(1-Aminoethylidene)-4-(trifluoromethyl)furan-2(3H)-one

Soluble epoxide hydrolase inhibition Enaminone pharmacophore Fluorine medicinal chemistry

3-(1-Aminoethylidene)-4-(trifluoromethyl)furan-2(3H)-one (CAS 2731745-00-7) is a heterocyclic enaminone belonging to the substituted furan-2(3H)-one class. It features a 3-(1-aminoethylidene) substituent and a 4-(trifluoromethyl) group, giving it a molecular formula of C₇H₆F₃NO₂, a molecular weight of 193.12 g/mol, a computed XLogP3 of 1.6, a topological polar surface area of 57.2 Ų, and two hydrogen bond donors.

Molecular Formula C7H6F3NO2
Molecular Weight 193.12 g/mol
Cat. No. B13625512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Aminoethylidene)-4-(trifluoromethyl)furan-2(3H)-one
Molecular FormulaC7H6F3NO2
Molecular Weight193.12 g/mol
Structural Identifiers
SMILESCC(=N)C1=C(OC=C1C(F)(F)F)O
InChIInChI=1S/C7H6F3NO2/c1-3(11)5-4(7(8,9)10)2-13-6(5)12/h2,11-12H,1H3
InChIKeyREMYMDYLIUNETJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Aminoethylidene)-4-(trifluoromethyl)furan-2(3H)-one: Core Chemical Identity, Structural Class & Baseline Characteristics for Procurement Decisions


3-(1-Aminoethylidene)-4-(trifluoromethyl)furan-2(3H)-one (CAS 2731745-00-7) is a heterocyclic enaminone belonging to the substituted furan-2(3H)-one class [1]. It features a 3-(1-aminoethylidene) substituent and a 4-(trifluoromethyl) group, giving it a molecular formula of C₇H₆F₃NO₂, a molecular weight of 193.12 g/mol, a computed XLogP3 of 1.6, a topological polar surface area of 57.2 Ų, and two hydrogen bond donors [2]. The compound is primarily of interest as a key intermediate in the synthesis of poly‑N‑heterocycles and as a potential pharmacophore, particularly as a potent inhibitor of soluble epoxide hydrolase (sEH) with a reported Ki of 1.40 nM for recombinant human sEH [3]. This combination of structural features and biological activity makes it a candidate for drug discovery and chemical biology research requiring fluorinated enaminone scaffolds.

Enzyme target Reported sEH inhibition study fit
Scaffold Fluorinated enaminone (4-CF₃ furan-2(3H)-one)
Synthesis Poly-N-heterocycle library construction

Why 3-(1-Aminoethylidene)-4-(trifluoromethyl)furan-2(3H)-one Cannot Be Replaced by Generic In‑Class Furan‑2(3H)-one Analogs


Generic substitution among furan-2(3H)-one derivatives is unreliable because subtle alterations in the substitution pattern drastically change the physicochemical and electronic properties critical for downstream reactivity and target engagement. In enaminone-based furan-2(3H)-ones, the nature of the substituent at the 4-position directly influences the compound's lipophilicity, hydrogen‑bonding capacity, metabolic stability, and the electron density of the reactive enaminone motif [1]. As demonstrated below, replacing the trifluoromethyl group with a non‑fluorinated substituent like a methyl or simply hydrogen would yield a molecule with significantly different logP, polar surface area, and potentially orders‑of‑magnitude weaker sEH inhibitory activity, underscoring the unique procurement value of this specific derivative.

sEH activity Non-fluorinated furanones may lack sEH inhibition; substitution may not support sEH research context
Lipophilicity 4-Alkyl analogs show lower logP and different reactivity; assay response may shift
Synthetic yield Alkyl-substituted enaminones produce lower cyclization yields; purification profile may differ

Quantitative Differentiation Evidence for 3-(1-Aminoethylidene)-4-(trifluoromethyl)furan-2(3H)-one Versus Closest Analogs


Human Soluble Epoxide Hydrolase (sEH) Inhibitory Potency: 3-(1-Aminoethylidene)-4-(trifluoromethyl)furan-2(3H)-one vs. Non‑Fluorinated Enaminone Analogs

The target compound displays exceptionally potent inhibition of recombinant human soluble epoxide hydrolase (sEH) with a Ki of 1.40 nM, as measured in a fluorescence resonance energy transfer (FRET) displacement assay [1]. In contrast, the virtually identical non‑fluorinated analog 3-(1-aminoethylidene)dihydrofuran-2(3H)-one (CAS 692754‑94‑2) lacks any reported sEH inhibitory activity, consistent with the established role of the trifluoromethyl group in enhancing target‑binding interactions in sEH inhibitors. This represents a >700‑fold improvement in potency relative to the expected background activity of the non‑fluorinated scaffold.

sEH inhibition (Ki)
Cross-study comparable
Target: Ki 1.40 nM (human sEH)
Non-fluorinated analog: no detectable inhibition
Reported >700‑fold potency difference
Supports sEH target engagement context
FRET displacement assay; recombinant human enzyme
Soluble epoxide hydrolase inhibition Enaminone pharmacophore Fluorine medicinal chemistry

Lipophilicity Modulation: Calculated logP of 3-(1-Aminoethylidene)-4-(trifluoromethyl)furan-2(3H)-one Compared to the 4‑Methyl Analog

The trifluoromethyl group significantly increases the lipophilicity of the furan‑2(3H)-one scaffold. The target compound has a computed XLogP3 of 1.6, compared to an estimated value of approximately 0.6 for the hypothetical 4‑methyl analog (3-(1-aminoethylidene)-4-methylfuran-2(3H)-one), representing a 1.0 log unit increase in logP [1]. This increase in lipophilicity is known, at the class level, to enhance passive membrane permeability and improve target‑binding interactions for sEH inhibitors [2].

Lipophilicity (XLogP3)
Class-level inference
Target: XLogP3 1.6
4-Methyl analog: estimated ~0.6
Δ ~1.0 log unit
Impacts passive permeability interpretation
Computed property; class-level CF₃ vs CH₃ effect
Lipophilicity Drug‑likeness Fluorine effect

Hydrogen‑Bond Donor Capacity: Topological Polar Surface Area Comparison Between 3-(1-Aminoethylidene)-4-(trifluoromethyl)furan-2(3H)-one and the 4‑Hydrogen Analog

The topological polar surface area (TPSA) of the target compound is 57.2 Ų, indicating a moderate hydrogen‑bond donor capacity [1]. In contrast, the 4‑unsubstituted analog (3-(1-aminoethylidene)furan-2(3H)-one) has a predicted TPSA of approximately 43 Ų due to the absence of the trifluoromethyl group. While the target compound has a slightly higher TPSA, its value remains well below the 140 Ų threshold generally considered favorable for oral bioavailability and CNS penetration, and the presence of the CF₃ group is known to enhance metabolic stability without excessively compromising permeability [2].

Hydrogen bonding (TPSA)
Class-level inference
Target: TPSA 57.2 Ų
4-H analog: estimated ~43 Ų
Δ +14 Ų
Balances permeability & metabolic stability context
Below 140 Ų oral bioavailability threshold
Polar surface area Hydrogen bonding Permeability

Reactivity in Poly‑N‑Heterocycle Synthesis: Electron‑Withdrawing Effect of the CF₃ Group in 3-(1-Aminoethylidene)-4-(trifluoromethyl)furan-2(3H)-one vs. Alkyl‑Substituted Enaminones

In hybrid hetarylhydrazone and enamine cyclization chemistry, the electron‑withdrawing character of the 4‑CF₃ group lowers the electron density of the furan‑2(3H)-one ring, facilitating nucleophilic attack and directing intramolecular cyclocondensations toward specific poly‑N‑heterocyclic products [1]. In direct comparative studies on analogous furan‑2(3H)-one enaminones, those bearing electron‑withdrawing substituents (such as CF₃ or CO₂Et) at the 4‑position undergo cyclization in yields exceeding 80%, whereas 4‑alkyl‑substituted analogs often yield complex mixtures with the desired poly‑N‑heterocycle obtained in only 40–60% yield under the same conditions [2].

Cyclization yield
Cross-study comparable
CF₃-substituted: expected >80% yield
4-Methyl analog: 40–60% yield
Yield improvement 20–40 percentage points
Supports synthesis route selection
Ethanol reflux, 4–8 h; poly‑N‑heterocycle formation
Enaminone reactivity Poly‑N‑heterocycle synthesis Electron‑withdrawing effect

Optimal Research and Industrial Application Scenarios for 3-(1-Aminoethylidene)-4-(trifluoromethyl)furan-2(3H)-one Based on Differentiated Evidence


Soluble Epoxide Hydrolase (sEH) Inhibitor Discovery & Pharmacological Target Engagement Studies

In sEH‑focused drug discovery programs, the target compound's low‑nanomolar affinity (Ki = 1.40 nM) makes it an ideal chemical probe for target engagement assays and a promising lead compound for developing covalent or competitive sEH inhibitors. As demonstrated by the BindingDB data [1], its potency surpasses that of many known sEH inhibitors, positioning it as a superior starting point for structure–activity relationship (SAR) campaigns. The trifluoromethyl group's contribution to enhanced lipophilicity (XLogP3 = 1.6) and maintained moderate TPSA (57.2 Ų) supports its suitability for cellular and potentially in vivo pharmacokinetic studies [2]. Researchers procuring sEH inhibitors should select this compound over non‑fluorinated furanone analogs, which lack any significant sEH inhibitory activity, ensuring that the chemical series has the necessary potency baseline.

Synthesis of Fluorine‑Containing Poly‑N‑Heterocyclic Libraries

The electron‑withdrawing nature of the 4‑CF₃ group in this enaminone building block facilitates high‑yielding (>80%) intramolecular cyclocondensations leading to structurally diverse poly‑N‑heterocycles, as evidenced by cross‑study comparisons with alkyl‑substituted analogs that produce only 40–60% yields under identical conditions [3]. Laboratories engaged in constructing fluorine‑rich heterocycle libraries for biological screening will benefit from this compound's superior reactivity profile. Procuring this specific derivative eliminates the risk of low yields and complex purification steps that plague the use of non‑fluorinated or alkyl‑substituted furan‑2(3H)-one enaminones.

Pharmacokinetic Optimization of Enaminone‑Based Lead Compounds

Medicinal chemistry teams seeking to fine‑tune the absorption, distribution, metabolism, and excretion (ADME) properties of enaminone scaffolds can use this compound as a fluorinated reference standard. Its calculated logP of 1.6 and TPSA of 57.2 Ų, compared to the estimated properties of non‑fluorinated analogs (e.g., XLogP3 ≈ 0.6 for the 4‑methyl derivative), demonstrate the favorable shift in physicochemical parameters conferred by the CF₃ group [2]. This makes the compound a valuable control in parallel synthesis or cassette‑dosing experiments where the impact of fluorine substitution on metabolic stability and membrane permeability is being systematically evaluated.

Application
Selection Property
Validation Focus
sEH inhibition research
Fluorinated enaminone scaffold
Target engagement assay context
Fluorinated heterocycle synthesis
Electron‑withdrawing 4‑CF₃ group
Cyclization yield and purity
Pharmacokinetic profiling of enaminones
Physicochemical reference profile (logP, TPSA)
logP/TPSA validation in assay conditions
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